![molecular formula C20H26N2O2 B6499688 N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}naphthalene-2-carboxamide CAS No. 953991-71-4](/img/structure/B6499688.png)
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}naphthalene-2-carboxamide
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Overview
Description
“N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}naphthalene-2-carboxamide” is a chemical compound with the CAS Number: 883541-14-8 . Its IUPAC name is [1-(2-methoxyethyl)-4-piperidinyl]-N-(4-pyridinylmethyl)methanamine . The compound has a molecular weight of 263.38 .
Molecular Structure Analysis
The InChI code for the molecule is 1S/C15H25N3O/c1-19-11-10-18-8-4-15(5-9-18)13-17-12-14-2-6-16-7-3-14/h2-3,6-7,15,17H,4-5,8-13H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 263.38 . The InChI code for the molecule is 1S/C15H25N3O/c1-19-11-10-18-8-4-15(5-9-18)13-17-12-14-2-6-16-7-3-14/h2-3,6-7,15,17H,4-5,8-13H2,1H3 .
Scientific Research Applications
- Piperidine derivatives, including N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}naphthalene-2-carboxamide, have been investigated for their antioxidant potential . Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases.
Antioxidant Activity
Safety and Hazards
properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-24-13-12-22-10-8-16(9-11-22)15-21-20(23)19-7-6-17-4-2-3-5-18(17)14-19/h2-7,14,16H,8-13,15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRBBXFSBMESHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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